4-(4-Chlorophenyl)benzene-1-sulfonyl fluoride
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Overview
Description
4-(4-Chlorophenyl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C12H8ClFO2S. It is characterized by the presence of a sulfonyl fluoride group attached to a benzene ring, which is further substituted with a 4-chlorophenyl group. This compound is of significant interest in various fields of chemistry and industry due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with fluorinating agents. One common method is the reaction with potassium fluoride in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the sulfonyl chloride to the sulfonyl fluoride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Biaryl Compounds: Produced through coupling reactions.
Scientific Research Applications
4-(4-Chlorophenyl)benzene-1-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives and biaryl compounds.
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)benzene-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, resulting in the inhibition of enzyme activity. The compound targets serine residues in the active sites of enzymes, forming stable sulfonyl-enzyme complexes that prevent substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a chlorophenyl group.
4-Chlorodiphenyl sulfone: Contains a sulfone group instead of a sulfonyl fluoride group.
4-Fluorophenyl methyl sulfone: Features a methyl sulfone group instead of a sulfonyl fluoride group.
Uniqueness
4-(4-Chlorophenyl)benzene-1-sulfonyl fluoride is unique due to its specific reactivity towards nucleophiles and its ability to form stable covalent bonds with enzyme active sites. This makes it a valuable tool in enzyme inhibition studies and a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C12H8ClFO2S |
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Molecular Weight |
270.71 g/mol |
IUPAC Name |
4-(4-chlorophenyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C12H8ClFO2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H |
InChI Key |
AHUWHTUOSQXYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)F |
Origin of Product |
United States |
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